5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
5-[2-Hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido[1,2-a]benzimidazole core. Key structural attributes include:
- Core framework: A tricyclic system comprising pyridine fused to benzimidazole, with a carbonyl group at position 1 and a methyl group at position 2.
Synthesis of such compounds often involves multicomponent reactions (MCRs), as demonstrated for related pyrido[1,2-a]benzimidazoles in , where heterocyclic ketene aminals and aldehydes are condensed to form the core structure . The imidazole-containing side chain likely introduces conformational flexibility and hydrogen-bonding capacity, which may influence binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5-(2-hydroxy-3-imidazol-1-ylpropyl)-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-8-18(26)24-17-5-3-2-4-16(17)23(19(24)15(13)9-20)11-14(25)10-22-7-6-21-12-22/h2-8,12,14,25H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMRYWLNFORQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4C=CN=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzimidazole core with various substituents that influence its biological activity. The presence of the imidazole ring is particularly noteworthy as it often contributes to enhanced bioactivity in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2 |
| Molecular Weight | 325.37 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity Overview
Recent studies have highlighted the potential of benzimidazole derivatives in various therapeutic areas. The specific compound under consideration has shown promising results in several biological assays:
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated IC50 values ranging from 2.2 µM to 5.3 µM against cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). The structure-activity relationship suggests that modifications in the imidazole and carbonitrile groups enhance its cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 8 µM against Enterococcus faecalis, indicating strong antibacterial potential.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in significant cell death compared to controls, with an IC50 value of 3.1 µM. This suggests a strong potential for further development as an anticancer agent.
- Antimicrobial Activity : In a comparative study, the compound was tested alongside established antibiotics against Staphylococcus aureus and Escherichia coli. Results indicated that it outperformed some conventional antibiotics in terms of MIC, particularly against S. aureus.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Imidazole Ring : Enhances interaction with biological targets.
- Carbonitrile Group : Contributes to increased lipophilicity and cellular uptake.
- Hydroxyl Substituent : May enhance solubility and bioavailability.
Comparison with Similar Compounds
Electronic and Steric Effects
- Imidazole vs. Aromatic Amino Groups: The target compound’s imidazole (pKa ~6.95) provides pH-dependent protonation, whereas the p-tolylamino group in ’s analogue is less basic, altering solubility and charge distribution .
- Benzylpiperidine vs.
Analytical Characterization
- Crystallography : SHELX software () is widely used for resolving complex heterocyclic structures, confirming substituent geometry and hydrogen-bonding networks .
- Spectroscopy : NMR and mass spectrometry () are critical for verifying substituent identity and purity, especially for isomers with similar retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
